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Cat. No.: B12095275 Get Quote

An In-depth Technical Guide to 2-Propylcyclobutanone (CAS: 34995-23-8)

Foreword
Cyclobutane derivatives, with their inherent ring strain, are not merely chemical curiosities but

potent intermediates in the landscape of modern organic synthesis.[1] This strained four-

membered ring system offers a unique platform for stereocontrolled transformations, ring

expansions, and the construction of complex molecular architectures. Within this class, 2-
propylcyclobutanone (CAS No. 34995-23-8) emerges as a valuable building block. This

guide, intended for researchers, chemists, and drug development professionals, provides a

comprehensive technical overview of 2-propylcyclobutanone, from its fundamental properties

and synthesis to its analytical characterization and potential applications. As a senior

application scientist, the aim is not just to present data, but to provide a causal understanding

of the methodologies and the strategic considerations essential for leveraging this compound's

synthetic potential.

Core Molecular Profile and Physicochemical
Properties
2-Propylcyclobutanone is a substituted cyclic ketone.[2] The presence of the carbonyl group

within the strained cyclobutane ring dictates its chemical reactivity, while the 2-propyl

substituent provides a non-polar alkyl chain that influences its physical properties and offers a

site for further functionalization.
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The fundamental properties of 2-propylcyclobutanone are summarized below. This data is

critical for planning reactions, purification procedures, and ensuring safe handling.

Property Value Source

CAS Number 34995-23-8 [3][4][5][6]

Molecular Formula C₇H₁₂O [3][4][6]

Molecular Weight 112.17 g/mol [3][4]

Boiling Point 73-75 °C (at 100 Torr) [5][7]

Density 0.922 ± 0.06 g/cm³ (Predicted) [5][7]

IUPAC Name 2-propylcyclobutan-1-one [3]

Synonyms Cyclobutanone, 2-propyl- [5]

Strategic Synthesis of 2-Alkylcyclobutanones
The direct synthesis of 2-propylcyclobutanone is not extensively documented in isolation;

however, a highly efficient and generalizable strategy for the synthesis of 2-alkylated

cyclobutanones has been established. This method proceeds via the alkylation of a

cyclobutanone imine, a robust approach that offers high yields and avoids the challenges

associated with direct enolate alkylation of the parent ketone.[8]

The causality behind this choice of strategy is rooted in controlling the regioselectivity of the

alkylation. Direct alkylation of cyclobutanone can lead to issues with self-condensation and

over-alkylation. Converting the ketone to an imine, such as N-(cyclobutylidene)isopropylamine,

passivates the carbonyl group to self-condensation while facilitating clean deprotonation at the

α-carbon to form a stable 1-azaallylic anion. This anion then serves as a potent nucleophile for

reaction with alkyl halides.

Synthetic Workflow Diagram
The following diagram illustrates the three-step, one-pot synthesis of 2-alkylcyclobutanones.
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Step 1: Imine Formation

Step 2: Alkylation

Step 3: Hydrolysis

Cyclobutanone + Isopropylamine

TiCl4 (Dehydrating Agent)

 in Diethyl Ether

N-(cyclobutylidene)isopropylamine
(Crude Intermediate 7)

LDA in THF, -78°C

1-Azaallylic Anion

N-(2-propyl-1-cyclobutylidene)isopropylamine
(Crude Intermediate 8)

  Reaction with
  Alkylating Agent

Propyl Bromide

Aqueous Oxalic Acid

 Reflux

2-Propylcyclobutanone
(Final Product)

Click to download full resolution via product page

Caption: One-pot synthesis of 2-propylcyclobutanone.
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Detailed Experimental Protocol
This protocol is adapted from the established synthesis of 2-alkylcyclobutanones and provides

a self-validating system for achieving the target compound in high yield (typically 70-80%).[8]

Materials:

Cyclobutanone (1.0 equiv)

Isopropylamine (3.5 equiv)

Titanium(IV) chloride (1.0 equiv)

Anhydrous diethyl ether

Lithium diisopropylamide (LDA) solution in THF (1.1 equiv)

Propyl bromide (1.2 equiv)

Aqueous oxalic acid solution (e.g., 2M)

Standard glassware for inert atmosphere synthesis

Procedure:

Imine Formation:

To a stirred solution of isopropylamine (3.5 equiv) in anhydrous diethyl ether under an inert

atmosphere (N₂ or Ar), add titanium(IV) chloride (1.0 equiv) dropwise at 0 °C. The

formation of a yellow precipitate is expected.

Add cyclobutanone (1.0 equiv) to the mixture and allow the reaction to warm to room

temperature, stirring for 4-6 hours. This step converts the ketone to the corresponding N-

(cyclobutylidene)isopropylamine. The reaction progress can be monitored by TLC or GC-

MS. This intermediate is used directly without purification.[8]

Deprotonation and Alkylation:
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In a separate flask, cool a solution of the crude imine from the previous step in anhydrous

THF to -78 °C (dry ice/acetone bath).

Slowly add a solution of LDA (1.1 equiv) in THF. Stir the mixture at -78 °C for 1 hour to

ensure complete formation of the 1-azaallylic anion.

Add propyl bromide (1.2 equiv) to the anion solution at -78 °C. Allow the reaction to stir for

2-4 hours, gradually warming to room temperature.

Hydrolysis and Isolation:

To the reaction mixture containing the crude alkylated imine, add an aqueous solution of

oxalic acid.

Heat the two-phase system to reflux for 2-3 hours. The oxalic acid facilitates the hydrolysis

of the imine back to the ketone.[8]

After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine,

then dry over anhydrous magnesium sulfate.

Filter and concentrate the solvent in vacuo. The resulting crude product can be purified by

vacuum distillation or column chromatography to yield pure 2-propylcyclobutanone.

Analytical Characterization Workflow
Rigorous analytical confirmation is paramount to verify the identity, purity, and structure of the

synthesized 2-propylcyclobutanone. A multi-technique approach ensures comprehensive

characterization.

Standard Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for

assessing purity and confirming the molecular weight of volatile compounds like 2-
propylcyclobutanone.[9] The gas chromatograph separates the target compound from any

residual starting materials or byproducts, while the mass spectrometer provides the mass-to-

charge ratio (m/z) of the parent ion and a characteristic fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for

unambiguous structure elucidation.

¹H NMR: Will show distinct signals for the propyl chain protons (triplet, sextet, triplet) and

the protons on the cyclobutane ring, with chemical shifts and coupling patterns confirming

their relative positions.

¹³C NMR: Will show a characteristic signal for the carbonyl carbon (typically >200 ppm)

and unique signals for each of the other six carbon atoms in the molecule.

Infrared (IR) Spectroscopy: Provides functional group information. A strong, sharp absorption

band in the region of 1780-1800 cm⁻¹ is characteristic of the C=O stretch in a strained

cyclobutanone ring.

Analytical Workflow Diagram

Characterization Workflow
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Caption: Analytical workflow for compound validation.

Protocol: GC-MS Analysis for Purity Assessment
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This protocol provides a general framework for the analysis of 2-propylcyclobutanone.

Instrumentation & Conditions:

GC System: Agilent GC or equivalent with a capillary column suitable for volatile organic

compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Carrier Gas: Helium, constant flow (e.g., 1 mL/min).

Inlet: Split/splitless injector, 250 °C, split ratio 50:1.

Oven Program:

Initial temperature: 50 °C, hold for 2 min.

Ramp: 10 °C/min to 250 °C.

Hold: 5 min at 250 °C.

MS System: Quadrupole mass spectrometer.

Ionization: Electron Ionization (EI) at 70 eV.

Mass Range: Scan m/z 40-300.

Procedure:

Sample Preparation: Prepare a dilute solution of the purified 2-propylcyclobutanone
(approx. 1 mg/mL) in a volatile solvent like dichloromethane or diethyl ether.

Injection: Inject 1 µL of the sample solution into the GC.

Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.

Data Analysis:

Integrate the peak corresponding to 2-propylcyclobutanone in the TIC to determine its

retention time and calculate the purity as a percentage of the total integrated area.
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Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion

(M⁺) at m/z = 112. Examine the fragmentation pattern for characteristic losses (e.g., loss

of the propyl group).

Reactivity and Applications in Drug Development
The synthetic utility of 2-propylcyclobutanone is derived from the reactivity of its strained

ketone core.[1] This makes it a valuable intermediate for constructing more complex molecules,

a key consideration in drug discovery and development.[2][6]

Ring Expansion: Cyclobutanones are classic precursors for ring expansion reactions (e.g.,

Baeyer-Villiger oxidation to form lactones, or diazomethane insertion to form

cyclopentanones), providing stereocontrolled access to five-membered ring systems.

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack by

organometallic reagents (Grignard, organolithium) to form tertiary alcohols. These can then

serve as handles for further transformations.

Photochemistry: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl

and an alkene, is a cornerstone of cyclobutane chemistry for forming oxetane rings.[10][11]

[12] While this is typically used to form cyclobutanes, the carbonyl of 2-
propylcyclobutanone itself can potentially participate in other photochemical

transformations.

As a Bioactive Marker: While not a direct drug development application, the formation of 2-

alkylcyclobutanones from the irradiation of food containing triglycerides is a well-established

field.[13][14] Compounds like 2-dodecylcyclobutanone are used as unique markers to

identify irradiated foodstuffs.[14] This highlights the stability and unique chemical signature of

this class of molecules, a property that can be valuable in designing stable molecular

scaffolds.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-propylcyclobutanone is not widely available,

safe handling procedures can be extrapolated from data on similar volatile ketones like

cyclobutanone and methyl ethyl ketone.[15][16][17][18]
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General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.

[15] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile

gloves, and a lab coat.[16]

Fire Hazards: The compound is expected to be a flammable liquid. Keep away from heat,

sparks, open flames, and other ignition sources.[17][18] Use spark-proof tools and ground all

equipment to prevent static discharge.[15]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated

for flammable liquids.[17]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations at an approved waste disposal plant.[16]

Conclusion
2-Propylcyclobutanone, CAS 34995-23-8, represents a versatile and synthetically valuable

intermediate. Its strained four-membered ring provides a gateway to a variety of molecular

scaffolds through well-understood chemical transformations. The reliable one-pot synthesis via

imine alkylation makes it readily accessible for research and development purposes. Coupled

with robust analytical methodologies for its characterization, 2-propylcyclobutanone stands

as a potent tool for chemists and drug development professionals seeking to build molecular

complexity and explore novel chemical space.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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